molecular formula C17H13N5O3 B15007681 1-acetyl-6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

1-acetyl-6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B15007681
M. Wt: 335.32 g/mol
InChI Key: LGTYOGSTLZPWJO-UHFFFAOYSA-N
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Description

1-acetyl-6’-amino-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that features a spiro linkage between an indole and a pyrano[2,3-c]pyrazole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-6’-amino-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves a multi-step process. One common method includes the cyclocondensation of appropriate indole derivatives with cyanoacetamides and hydrazine derivatives under reflux conditions . The reaction is often catalyzed by bases such as triethylamine in solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-6’-amino-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-acetyl-6’-amino-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-6’-amino-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with various molecular targets. It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6’-amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]
  • 2’-amino-2-oxo-1,2-dihydro-6’H-spiro[indole-3,4’-pyrano[3,2-c][2,1]benzothiazine]-3’-carbonitrile

Uniqueness

1-acetyl-6’-amino-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is unique due to its specific spiro linkage and the presence of both indole and pyrano[2,3-c]pyrazole moieties.

Properties

Molecular Formula

C17H13N5O3

Molecular Weight

335.32 g/mol

IUPAC Name

1'-acetyl-6-amino-3-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile

InChI

InChI=1S/C17H13N5O3/c1-8-13-15(21-20-8)25-14(19)11(7-18)17(13)10-5-3-4-6-12(10)22(9(2)23)16(17)24/h3-6H,19H2,1-2H3,(H,20,21)

InChI Key

LGTYOGSTLZPWJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)C(=O)C)C#N)N

Origin of Product

United States

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